molecular formula C12H26O2S2 B14304093 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane CAS No. 117203-54-0

1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane

Cat. No.: B14304093
CAS No.: 117203-54-0
M. Wt: 266.5 g/mol
InChI Key: HAOVPGJICPAWDT-UHFFFAOYSA-N
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Description

1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane is an organic compound characterized by its unique structure, which includes two methoxy groups and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane typically involves the reaction of 1-methoxy-2,2-dimethylpropane with sulfur-containing reagents. One common method includes the use of disulfide reagents under controlled conditions to form the disulfide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted methoxy derivatives.

Scientific Research Applications

1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane has several applications in scientific research:

    Biology: Studied for its potential role in biological systems, particularly in redox biology.

    Medicine: Investigated for its potential therapeutic applications due to its ability to modulate redox states.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to participate in various redox processes. This property makes it useful in applications where modulation of redox states is required.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2,2-dimethylpropane: Lacks the disulfide linkage, making it less versatile in redox reactions.

    Dimethyl disulfide: Contains a disulfide bond but lacks the methoxy groups, limiting its reactivity in certain substitution reactions.

Uniqueness

1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane is unique due to its combination of methoxy groups and a disulfide linkage, providing a balance of reactivity in both redox and substitution reactions. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

117203-54-0

Molecular Formula

C12H26O2S2

Molecular Weight

266.5 g/mol

IUPAC Name

1-methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane

InChI

InChI=1S/C12H26O2S2/c1-11(2,3)9(13-7)15-16-10(14-8)12(4,5)6/h9-10H,1-8H3

InChI Key

HAOVPGJICPAWDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(OC)SSC(C(C)(C)C)OC

Origin of Product

United States

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